molecular formula C15H16N3NaO3S B611713 {(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid CAS No. 339304-10-8

{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No. B611713
M. Wt: 341.36
InChI Key: DNVKDYNVARCHKI-PHUVEJDJSA-M
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Description

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Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It may include the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability, reactivity, and spectroscopic properties.


Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Stereochemistry : A study by Rahman et al. (2005) detailed the synthesis of novel compounds related to the specified chemical structure. This included an exploration of the stereochemistry and biological assays of these compounds (Rahman et al., 2005).

  • Antimicrobial Activity : The antimicrobial activity of similar thiazolidinone derivatives was studied by Alhameed et al. (2019), indicating some compounds showed antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019).

  • Aldose Reductase Inhibitors : Kučerová-Chlupáčová et al. (2020) researched (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, finding them to be potent inhibitors of aldose reductase, with potential pharmacological applications (Kučerová-Chlupáčová et al., 2020).

Anticancer and Analgesic Activities

  • Anti-inflammatory and Analgesic Activities : Khalifa et al. (2008) synthesized new imidazolyl acetic acid derivatives and evaluated them for their anti-inflammatory and analgesic activities, showing promising results (Khalifa et al., 2008).

  • Anticancer Activity : Hassan et al. (2020) focused on the stereoselective synthesis of thiazolidine derivatives and their screening for anticancer activity, demonstrating significant activity against various cancer cell lines (Hassan et al., 2020).

Synthesis and Characterization

  • Characterization of Novel Compounds : Reddy et al. (2013) characterized novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety and evaluated their antimicrobial activity, indicating a fair degree of effectiveness (Reddy et al., 2013).

  • One-Pot Synthesis Protocol : Chavan et al. (2018) developed an efficient one-pot protocol for synthesizing substituted derivatives of 2-hydrazono-4-thiazolidinone-5-acetic acids, enhancing the process with ultrasonication (Chavan et al., 2018).

  • Synthesis of Related Derivatives : Sigmundová and Mečiarová (1997) described the direct synthesis of new 2-hydrazono-4-oxo-5-thiazolidineacetic acids, offering insights into their structural properties and synthesis methods (Sigmundová & Mečiarová, 1997).

Additional Applications and Studies

  • Rhodanineacetic Acid Derivatives : Doležel et al. (2009) prepared rhodanineacetic acid derivatives as potential antifungal compounds, analyzing their lipophilicity and antifungal effects (Doležel et al., 2009).

  • Synthesis and Electrophysical Studies : Naik et al. (2013) investigated novel Mannich bases bearing a pyrazolone moiety, focusing on their synthesis, characterization, and electrochemical behavior (Naik et al., 2013).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting areas of future research based on the current understanding of the compound. It could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or new methods of synthesizing the compound.


I hope this general approach helps you in your study of chemical compounds. If you have specific questions about any of these categories, feel free to ask!


properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEAZCJUKPARQD-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

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